N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
分子架构与IUPAC命名规则
该化合物的分子式为 $$ \text{C}{12}\text{H}{14}\text{FN}_3 $$,由吡唑环、氟代苯甲基及两个甲基取代基构成。根据IUPAC命名法,其系统命名为 1,5-二甲基-3-氨基-N-(3-氟苄基)-1H-吡唑 ,编号规则遵循以下原则:
其SMILES表示为 CC1=C(N=C(N1CC2=CC(=CC=C2)F)N)C,直观展示分子连接顺序(图1)。量子力学优化后的键长数据显示,吡唑环中N-N键长为1.38 Å,C-N键长为1.34 Å,符合典型芳香杂环特征。
| 键类型 | 键长 (Å) | 键角 (°) |
|---|---|---|
| N1-C2 | 1.34 | 120.5 |
| C2-N3 | 1.38 | 118.2 |
| C5-C6(苯环) | 1.39 | 120.0 |
表1:关键键长与键角数据(DFT/B3LYP/6-31G计算)*
Properties
CAS No. |
1006952-33-5 |
|---|---|
Molecular Formula |
C12H14FN3 |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-6-12(15-16(9)2)14-8-10-4-3-5-11(13)7-10/h3-7H,8H2,1-2H3,(H,14,15) |
InChI Key |
POMWOUSERCPJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Step 1 : Formation of the pyrazole core via cyclization of α,β-unsaturated ketones with hydrazine derivatives.
-
Step 2 : Nucleophilic substitution between 1,5-dimethyl-1H-pyrazol-3-amine and 3-fluorobenzyl bromide in polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–100°C) for 6–12 hours.
-
Catalysts : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) enhances alkylation efficiency by deprotonating the amine.
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 80–100°C | |
| Reaction Time | 6–12 hours | |
| Yield | 65–78% |
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.
-
Recrystallization : Ethanol or methanol yields >95% purity.
Microwave-Assisted Synthesis
Industrial-scale production often employs microwave irradiation to accelerate the pyrazole ring formation.
Key Steps
-
Microwave Conditions : 150–200 W for 10–30 minutes, reducing reaction time by 80% compared to conventional heating.
-
Intermediate Isolation : Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate is hydrolyzed to the carboxylic acid before amidation.
One-Pot Multicomponent Reactions
A streamlined approach condenses pyrazole formation and alkylation into a single step.
Procedure
Advantages
-
Eliminates intermediate isolation, reducing solvent use by 40%.
-
Scalable to kilogram quantities with minimal byproducts.
Industrial-Scale Optimization
Patents highlight methods for high-purity production using cost-effective reagents.
Key Innovations
-
Continuous-Flow Systems : Enhance heat transfer and reduce reaction time to 2–4 hours.
-
Catalyst Recycling : Palladium on carbon (Pd/C) reused for up to five cycles without yield loss.
Comparison of Methods
The table below evaluates efficiency, scalability, and practicality:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Alkylation | 65–78 | >95 | Moderate | High |
| Microwave-Assisted | 70–85 | >98 | High | Moderate |
| One-Pot Synthesis | 60–72 | 90–95 | High | Low |
| Industrial Flow Systems | 88–92 | >99 | Very High | Very High |
Challenges and Solutions
-
Byproduct Formation : N-Oxide derivatives occur at temperatures >110°C; mitigated by strict temperature control.
-
Solvent Recovery : DMF is recycled via distillation, reducing waste by 70%.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with distinct properties.
Biology
This compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent . Research indicates that the fluorophenyl group enhances its biological efficacy by improving binding affinity to specific targets.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate for treating various diseases. Studies have shown promising results in anticancer efficacy against multiple cancer cell lines.
Industry
The compound is also utilized in the development of agrochemicals and other industrial products due to its stability and reactivity profiles.
Anticancer Activity
A study published in a reputable journal highlighted the anticancer activity of this compound against several cancer cell lines. The compound exhibited significant growth inhibition percentages:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
These results suggest that the compound could be further developed into a therapeutic agent for cancer treatment .
Structure-Activity Relationship (SAR)
Research investigating the structure-activity relationship of pyrazole derivatives has shown that modifications to the pyrazole ring significantly influence biological activity. For instance, substituents at specific positions on the ring were found to enhance anticancer efficacy, indicating that careful design can optimize therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine and Analogs
Electronic Effects :
- The 3-fluorophenylmethyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron deficiency in 1-[(3,5-difluorophenyl)methyl]pyrazol-3-amine .
- Compounds with pyridinyl substituents (e.g., ) exhibit basic nitrogen atoms, enhancing solubility in polar solvents compared to fluorophenyl derivatives.
Key Observations :
- Pyridinyl derivatives (e.g., ) may exhibit better pharmacokinetic profiles due to enhanced solubility but could lack the target specificity conferred by fluorinated aromatic groups.
Biological Activity
N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a synthetic organic compound notable for its unique pyrazole structure, which includes a fluorophenyl group and two methyl substituents. With the molecular formula and a molecular weight of 221.26 g/mol, this compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets. The compound's design allows for potential modifications to enhance its pharmacological properties.
Biological Activities
Research indicates that pyrazole derivatives like this compound possess several significant biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing potential for treating inflammatory diseases .
- Antioxidant Activity : The fluorinated phenyl group may stabilize free radicals, contributing to antioxidant effects. This property is crucial for mitigating oxidative stress-related conditions .
- Antimicrobial Activity : Preliminary studies have shown that this compound can exhibit antimicrobial properties against various pathogens. For instance, pyrazole derivatives have been tested for their minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and E. coli, with promising results .
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound. Below is a summary of key findings:
The mechanisms through which this compound exerts its effects involve:
- Binding Affinity : Molecular docking studies indicate that this compound can bind effectively to proteins involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
- Cytotoxic Mechanisms : In cancer cell lines, the compound has shown potential in inducing apoptosis and inhibiting cell growth through various pathways .
Q & A
Q. What are the optimized synthetic routes for N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
Methodology : Synthesis typically involves alkylation or condensation reactions. Key steps include:
- Substituent introduction : Reacting 1,5-dimethyl-1H-pyrazol-3-amine with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenylmethyl group .
- Optimization : Temperature (35–80°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., CuBr for cross-coupling) significantly affect yield and purity. For example, prolonged reaction times at 35°C improve selectivity but reduce throughput .
- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. How is the compound structurally characterized, and what analytical techniques are most effective?
Methodology :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at pyrazole N1/C5, fluorophenyl integration at ~7 ppm) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles. For similar pyrazoles, SHELXL refinement achieves R-factors <0.06, confirming planarity of the pyrazole ring and fluorophenyl orientation .
- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+ ≈ 260–280 m/z) .
Advanced Research Questions
Q. How can crystallographic data be analyzed using SHELX and ORTEP to resolve structural ambiguities?
Methodology :
- SHELX refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, resolving disorder in the fluorophenyl group via PART instructions .
- ORTEP visualization : ORTEP-3’s GUI generates thermal ellipsoid plots to highlight steric strain (e.g., methyl-fluorophenyl torsional angles) .
- Validation : PLATON checks for missed symmetry or voids. For pyrazole derivatives, twinning analysis (HKLF5) is critical for high-Z’ structures .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Methodology :
- Comparative SAR : Compare with analogues (Table 1). For example, replacing 3-fluorophenyl with 2,6-difluorophenyl increases steric hindrance, reducing receptor binding affinity .
- Dose-response assays : IC₅₀ profiling across isoforms (e.g., kinase vs. GPCR targets) clarifies selectivity .
- Computational docking : AutoDock Vina predicts binding poses, reconciling discrepancies between in vitro and cellular assays .
Q. Table 1. SAR of Pyrazole Analogues
| Compound | Substituent | Key Activity Change | Reference |
|---|---|---|---|
| N-(3-Fluorobenzyl)-pyrazole | 3-Fluorophenyl | Baseline activity | |
| N-(2,6-Difluorobenzyl)-pyrazole | 2,6-Difluorophenyl | Reduced binding affinity | |
| N-(3-Chlorobenzyl)-pyrazole | 3-Chlorophenyl | Enhanced metabolic stability |
Q. How do hydrogen bonding patterns influence the compound’s supramolecular assembly?
Methodology :
- Graph set analysis : Assign motifs (e.g., R₂²(8) rings for N–H⋯N interactions). Fluorine’s electronegativity directs C–H⋯F contacts, stabilizing crystal packing .
- DFT calculations : Gaussian09 computes interaction energies (e.g., N–H⋯O vs. C–H⋯π dominance in polymorphs) .
- Powder XRD : Rietveld refinement tracks phase transitions under humidity, linked to H-bond network flexibility .
Q. What computational methods validate experimental data, such as NMR chemical shifts?
Methodology :
- DFT/NMR coupling : B3LYP/6-311++G(d,p) predicts ¹³C shifts (<2 ppm deviation). For example, pyrazole C3 (δ ~150 ppm) aligns with GIAO calculations .
- DART-MS imaging : Correlates spatial distribution in biological matrices with in silico permeability models .
- Machine learning : QSAR models trained on PubChem datasets prioritize substituents for synthetic feasibility .
Q. How can analogues be designed based on substituent effects for improved biological activity?
Methodology :
- Bioisosteric replacement : Swap 3-fluorophenyl with trifluoromethylpyridyl (e.g., 4-CF₃-pyridine enhances kinase inhibition ).
- Proteolysis-targeting chimeras (PROTACs) : Conjugate pyrazole to E3 ligase ligands (e.g., thalidomide derivatives) to degrade targets .
- Metabolic profiling : CYP450 assays identify vulnerable sites (e.g., N-methyl oxidation) for deuterium incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
